![molecular formula C14H21NO4 B3111319 2-(tert-Butyl) 3-ethyl 2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate CAS No. 1822519-35-6](/img/structure/B3111319.png)
2-(tert-Butyl) 3-ethyl 2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 2-(tert-Butyl) 3-ethyl 2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate consists of a bicyclic system containing a nitrogen atom. The tert-butyl and ethyl substituents contribute to its overall shape and reactivity. For a visual representation, refer to the provided molecular structure image .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis of Complex Molecules: The compound has been used in the stereoselective synthesis of complex molecules such as 3-amino-3-deoxy-D-altrose derivatives, demonstrating its utility in intricate organic syntheses (Nativi, Reymond, & Vogel, 1989).
- Molecular Structure Analysis: The molecular structure of related compounds has been studied, providing insights into the stereochemical aspects of these molecules (Moriguchi et al., 2014).
Medicinal Chemistry and Drug Development
- Nicotinic Acetylcholine Receptor Binding: Analogues of this compound have shown binding affinity to nicotinic acetylcholine receptors, indicating potential therapeutic applications (Carroll et al., 2001).
- Glycosidase Inhibitors: Enantiomerically pure derivatives have been evaluated as glycosidase inhibitors, suggesting its role in the development of novel inhibitors (Moreno‐Vargas et al., 2003).
Chemical Synthesis and Catalysis
- Skeletal Rearrangement Studies: The compound undergoes intriguing skeletal rearrangements under acidic conditions, highlighting its significance in studying chemical reaction mechanisms (Kobayashi, Ono, & Kato, 1992).
- Advanced Synthesis Techniques: It has been used in metathesis processes for synthesizing enantiopure proline analogues, showcasing its role in advanced synthetic methodologies (Carreras et al., 2010).
Polymers and Material Science
- Photoresist Materials for Lithography: Derivatives of this compound have been utilized in the synthesis of alicyclic polymers for 193 nm resist applications in lithography, indicating its importance in material science and technology (Okoroanyanwu et al., 1998).
Analytical and Spectroscopic Applications
- Impurity Detection in Pharmaceuticals: It has been used in the development of LC-MS methods for detecting genotoxic impurities in pharmaceuticals, demonstrating its relevance in analytical chemistry (Puppala, Subbaiah, & Maheswaramma, 2022).
- Pyrolysis-Mass Spectrometry: The pyrolysates of derivatives have been studied using pyrolysis-mass spectrometry, contributing to the understanding of thermal degradation processes (Sakaizumi et al., 1997).
Eigenschaften
IUPAC Name |
2-O-tert-butyl 3-O-ethyl 2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-5-18-12(16)11-9-6-7-10(8-9)15(11)13(17)19-14(2,3)4/h6-7,9-11H,5,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUSLVASGANOEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CC(N1C(=O)OC(C)(C)C)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



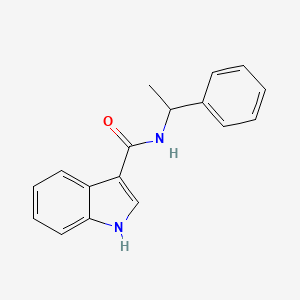

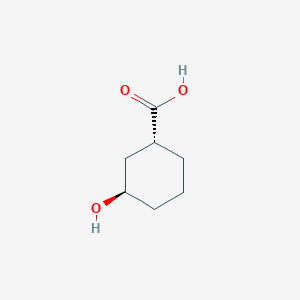
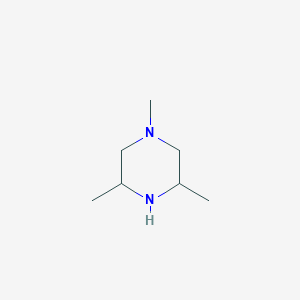
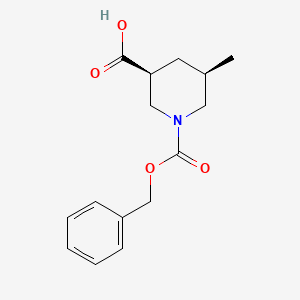
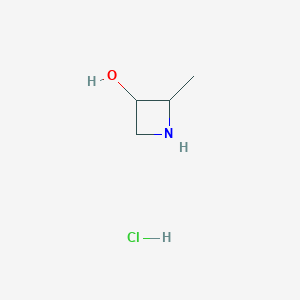
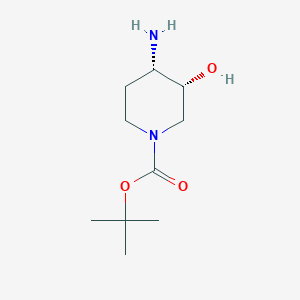

![tert-butyl (4aS,8aR)-2,3,4a,5,6,7,8,8a-octahydropyrido[4,3-b][1,4]oxazine-4-carboxylate](/img/structure/B3111296.png)

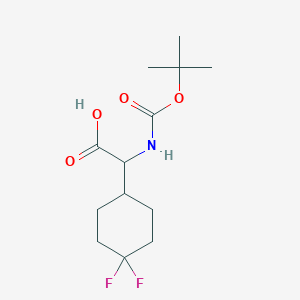
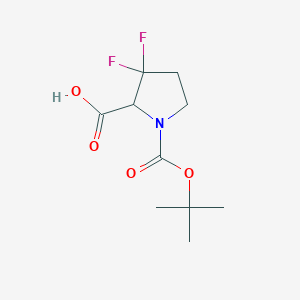

![5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylic acid hydrochloride](/img/structure/B3111331.png)